4-Ethoxystyrene

Catalog No.
S794154
CAS No.
5459-40-5
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxystyrene

CAS Number

5459-40-5

Product Name

4-Ethoxystyrene

IUPAC Name

1-ethenyl-4-ethoxybenzene

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c1-3-9-5-7-10(8-6-9)11-4-2/h3,5-8H,1,4H2,2H3

InChI Key

OBRYRJYZWVLVLF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C=C

Canonical SMILES

CCOC1=CC=C(C=C1)C=C

Monomer for Polymer Synthesis:

4-Ethoxystyrene, also known as 4-vinylanisole, can be used as a monomer in the synthesis of various polymers. When polymerized, it forms poly(4-ethoxystyrene), a type of vinyl polymer with potential applications in the development of new materials with specific properties. Research suggests it might be useful in creating high-performance thermoplastics due to its good thermal stability and mechanical strength [].

Precursor for Functional Materials:

The presence of the vinyl group and the methoxy group in its structure makes 4-ethoxystyrene a versatile building block for the synthesis of various functional materials. Through chemical modifications, it can be transformed into compounds with desired functionalities like:

  • Photoactive materials: By introducing specific groups, researchers can tailor 4-ethoxystyrene derivatives to exhibit photosensitive properties, making them potentially useful in applications like optoelectronic devices and photoresists [].
  • Bioactive molecules: Modifications can also introduce biocompatible and bioactive functionalities, allowing 4-ethoxystyrene derivatives to be explored for potential applications in drug discovery and development [].

4-Ethoxystyrene is a colorless liquid with a faint aromatic odor []. It is obtained through various synthetic methods and is not readily found naturally. Due to its reactive vinyl group (C=C), it serves as a valuable building block for the synthesis of various polymers and functional materials [].


Molecular Structure Analysis

The key feature of 4-Ethoxystyrene's structure is the combination of an aromatic ring (benzene) with an attached vinyl group (CH2=CH) at the para (4th) position and an ethoxy group (OCH2CH3) also attached to the aromatic ring at the para position []. This structure gives it unique chemical properties, with the vinyl group enabling participation in polymerization reactions and the ethoxy group influencing its solubility and reactivity [].


Chemical Reactions Analysis

Synthesis

There are several methods for synthesizing 4-Ethoxystyrene. One common approach involves the reaction between phenethyl alcohol (C6H5CH2CH2OH) and para-toluenesulfonic acid (p-TsOH) as a catalyst, as shown in the balanced equation:

C6H5CH2CH2OH + CH3COOH -> C6H5CH=CHOC2H5 + H2O

Here, phenethyl alcohol undergoes dehydration to form the desired product, 4-ethoxystyrene, with water as a byproduct.

Polymerization

4-Ethoxystyrene can participate in various polymerization reactions. For instance, it can undergo free radical polymerization to form homopolymers with a polystyrene-like backbone but containing ethoxy pendant groups. It can also be copolymerized with other monomers to create copolymers with tailored properties.

Decomposition

Physical and Chemical Properties

  • Melting point: -60 °C (estimated) []
  • Boiling point: 215-217 °C []
  • Solubility: Soluble in most organic solvents like dichloromethane, acetone, and toluene []
  • Stability: Relatively stable at room temperature but can polymerize upon heating or exposure to free radical initiators []

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5459-40-5

Wikipedia

P-Vinylphenetole

Dates

Modify: 2023-08-15

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